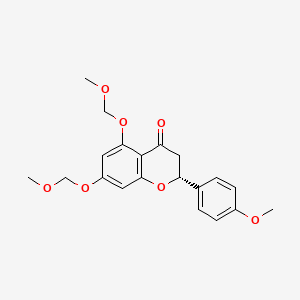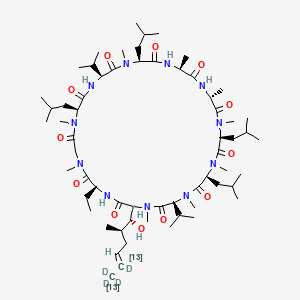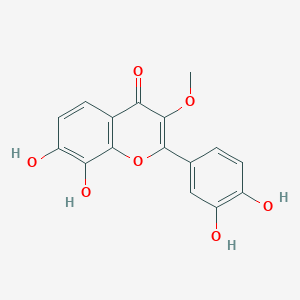
Irak4-IN-27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Irak4-IN-27 is a small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for innate immune responses . Inhibition of IRAK4 has been shown to have therapeutic potential in various inflammatory and autoimmune diseases, as well as certain cancers .
Méthodes De Préparation
The synthesis of Irak4-IN-27 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:
Formation of Intermediate A: This step involves the reaction of starting materials under specific conditions to form Intermediate A.
Formation of Intermediate B: Intermediate A is then reacted with another reagent to form Intermediate B.
Final Product Formation: Intermediate B undergoes further reactions, including cyclization and functional group modifications, to yield this compound.
Industrial production methods for this compound involve scaling up the laboratory synthesis process while ensuring high yield and purity. This often includes optimizing reaction conditions, using efficient purification techniques, and implementing quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Irak4-IN-27 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Irak4-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IRAK4 and its effects on various signaling pathways.
Biology: Employed in research to understand the role of IRAK4 in immune responses and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases, as well as certain cancers
Industry: Utilized in the development of new drugs targeting IRAK4 for various medical conditions.
Mécanisme D'action
Irak4-IN-27 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines and other mediators involved in immune responses and inflammation .
Comparaison Avec Des Composés Similaires
Irak4-IN-27 is unique compared to other IRAK4 inhibitors due to its specific binding affinity and selectivity for IRAK4. Similar compounds include:
BAY1834845 (Zabedosertib): Another IRAK4 inhibitor with a different chemical structure but similar therapeutic potential.
CA-4948: A small molecule inhibitor targeting IRAK4, used in clinical studies for hematologic malignancies.
KT-474: An IRAK4 inhibitor with potent binding and favorable selectivity profile.
These compounds share the common goal of inhibiting IRAK4 but differ in their chemical structures, binding affinities, and specific applications .
Propriétés
Formule moléculaire |
C23H22N6O3 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
2-(2-aminopyridin-4-yl)-N-[2,2-dimethyl-6-(1-methylpyrazol-3-yl)-3H-1-benzofuran-5-yl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C23H22N6O3/c1-23(2)11-14-8-17(15(10-19(14)32-23)16-5-7-29(3)28-16)26-21(30)18-12-31-22(27-18)13-4-6-25-20(24)9-13/h4-10,12H,11H2,1-3H3,(H2,24,25)(H,26,30) |
Clé InChI |
OYRHXSCBISAPLC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=CC(=C(C=C2O1)C3=NN(C=C3)C)NC(=O)C4=COC(=N4)C5=CC(=NC=C5)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)











